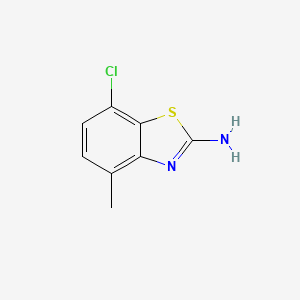7-Chloro-4-methyl-1,3-benzothiazol-2-amine
CAS No.: 78584-09-5
Cat. No.: VC3836748
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 78584-09-5 |
|---|---|
| Molecular Formula | C8H7ClN2S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 7-chloro-4-methyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
| Standard InChI Key | KZDLRPCFYGSRNU-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 7-chloro-4-methyl-1,3-benzothiazol-2-amine is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol . Key structural attributes include:
-
Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole moiety.
-
Substituents: A chlorine atom at the 7th position and a methyl group at the 4th position, which influence electronic and steric properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂S | |
| Molecular Weight | 198.67 g/mol | |
| Exact Mass | 198.00200 | |
| PSA (Polar Surface Area) | 67.88 Ų | |
| LogP (Partition Coefficient) | 2.77 |
The compound’s canonical SMILES representation is CNC1=NC2=C(S1)C(=CC=C2)Cl, reflecting its substitution pattern .
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is influenced by its substituents:
-
Chlorine atom: Participates in nucleophilic aromatic substitution reactions.
-
Methyl group: May undergo oxidation to form carboxylic acid derivatives under strong oxidizing conditions.
-
Amine group: Acts as a weak base, enabling salt formation or coordination with metal ions.
Biological Activities
Anticancer Activity
Chloro-substituted benzothiazoles demonstrate cytotoxicity against cancer cell lines. For example:
-
Colon cancer (HCT-116): Analogous compounds with chloro and methyl groups show IC₅₀ values in the micromolar range, attributed to thiazole hybridization enhancing DNA intercalation.
-
Apoptosis induction: Activation of caspase pathways and mitochondrial membrane depolarization.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Activity Type | IC₅₀/MIC | Reference |
|---|---|---|---|
| 7-Chloro-4-methyl derivative | Anticancer (HCT-116) | 15.63 µM | |
| Benzothiazole Derivative A | Antimicrobial | 8 µg/mL |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing:
-
Enzyme inhibitors: Targeting proteasomes or kinases involved in cancer progression.
-
Antimicrobial agents: Optimizing substituents to enhance potency against drug-resistant strains.
Pharmacokinetic Optimization
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume